tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWKWBZXOMTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acryloyl Intermediate-Based Pyrazole Formation
A widely adopted strategy involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Kong et al. demonstrated this approach in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. Adapting this method, the target compound can be synthesized via:
- Synthesis of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate : The piperidine scaffold is functionalized with an acryloyl group using tert-butyl-4-hydroxypiperidine-1-carboxylate and dimethylaminoacryloyl chloride under Schotten-Baumann conditions.
- Cyclocondensation with methyl carbazate : Reacting the acryloyl intermediate with methyl carbazate (hydrazinecarboxylic acid methyl ester) induces pyrazole ring formation. The dimethylamino group acts as a leaving group, facilitating nucleophilic attack and cyclization to yield the 5-methoxycarbonyl-substituted pyrazole.
- Purification and characterization : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with structural confirmation via $$ ^1H $$ NMR (δ 1.45 ppm for Boc tert-butyl, δ 3.85 ppm for methoxycarbonyl) and HRMS (calculated [M+H]$$^+$$: 352.1764).
Key Data :
Beta-Keto Ester Cyclization
An alternative route employs beta-keto esters as precursors. For example, tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate reacts with hydrazine hydrate in ethanol under reflux, followed by esterification with methyl iodide to introduce the methoxycarbonyl group. This method mirrors strategies used in spiropiperidine syntheses.
Suzuki-Miyaura Cross-Coupling Approaches
Boronate Ester Pyrazole Coupling
Palladium-catalyzed cross-coupling enables modular synthesis. A boronate ester-functionalized pyrazole (e.g., 5-(methoxycarbonyl)-1H-pyrazol-3-ylboronic acid) is coupled with tert-butyl 4-bromopiperidine-1-carboxylate under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/water). This method offers flexibility but requires pre-synthesized boronate intermediates.
Optimization Insights :
Reductive Amination and Functionalization
Piperidine Core Modification
Patent CN109180564B outlines reductive amination strategies for piperidine derivatives. For the target compound:
- Reduction of tert-butyl 4-cyano-5-methoxycarbonylpyrazolepiperidine-1-carboxylate : Sodium borohydride in methanol reduces the nitrile to an amine, which is subsequently Boc-protected.
- Selective esterification : The 5-position carboxyl group is methylated using methyl chloroformate and triethylamine, yielding the methoxycarbonyl moiety.
Critical Parameters :
Experimental Optimization and Challenges
Regioselectivity in Pyrazole Formation
The cyclocondensation of unsymmetrical hydrazines or acryloyl intermediates risks regioisomeric byproducts. Grygorenko et al. demonstrated that electronic effects (e.g., electron-withdrawing groups) direct substitution to the 5-position, achieving >90% regioselectivity. Steric hindrance from the Boc group further biases the reaction toward the desired isomer.
Catalytic and Solvent Effects
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require stringent drying.
- Catalysts : Rhodium complexes (e.g., Rh/C) improve hydrogenation efficiency in related piperidine syntheses, reducing reaction times by 50% compared to Pd/C.
Analytical Characterization Summary
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR (CDCl$$_3$$) | δ 1.45 (s, 9H, Boc), δ 3.85 (s, 3H, OCH$$_3$$), δ 6.55 (s, 1H, pyrazole-H) |
| $$ ^{13}C $$ NMR | δ 155.2 (Boc carbonyl), δ 165.8 (methoxycarbonyl), δ 140.1 (pyrazole C-3) |
| HRMS | [M+H]$$^+$$: 352.1764 (C$${16}$$H$${25}$$N$$3$$O$$4$$) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibit significant kinase inhibition. Specifically, derivatives of pyrazole compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. For instance, studies report that certain pyrazole derivatives demonstrate potent inhibition against CDK16, with an effective concentration (EC50) value around 33 nM .
Anti-Cancer Activity
The anti-proliferative effects of pyrazole derivatives have been documented across various cancer types, including breast and cervical cancers. These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents. The structural attributes of this compound may enhance its efficacy in targeting cancerous cells.
Neuroprotective Effects
Emerging studies suggest that pyrazole-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The ability of these compounds to modulate biochemical pathways involved in neuronal health presents a promising avenue for research .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine. This reaction leads to the formation of the pyrazole ring through cyclization, resulting in the desired compound. The spatial arrangement of the compound is characterized by a dihedral angle between the planes of the pyrazole and piperidine rings of approximately 33.4 degrees, influencing its chemical reactivity and biological interactions.
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound:
- Kinase Inhibition Studies : Research demonstrated that derivatives effectively inhibit specific kinases involved in cancer progression.
- Anti-Cancer Efficacy : Clinical trials reported significant anti-cancer activity in cell lines treated with pyrazole derivatives similar to this compound.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Pyrazole Ring
(a) tert-Butyl 4-[4-(Methoxycarbonyl)-1-Methyl-1H-Pyrazol-5-yl]Piperidine-1-Carboxylate (5i)
- Structure : The pyrazole ring is substituted with a methyl group at the 1-position and methoxycarbonyl at the 4-position.
- Synthesis : Synthesized via alkylation of compound 7 with iodomethane, yielding regioisomers 5i and 6i in a 1:5 ratio.
- Spectroscopy :
(b) tert-Butyl 4-(5-(2-Chlorophenyl)-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)Piperidine-1-Carboxylate (8eaa)
- Structure : Pyrazolo[1,5-a]pyrimidine fused ring system with 2-chlorophenyl and phenyl substituents.
- Synthesis : Prepared via rhodium-catalyzed three-component coupling, yielding a yellow solid (MW: 533.15 g/mol).
(c) tert-Butyl 4-(5-(4-(Methoxycarbonyl)Phenyl)-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)Piperidine-1-Carboxylate (8faa)
Functional Group Variations
(a) tert-Butyl 4-[1-Ethyl-4-(Methoxycarbonyl)-1H-Pyrazol-3-yl]Piperidine-1-Carboxylate (8)
- Structure : Ethyl group at the pyrazole 1-position instead of hydrogen.
- Synthesis : Alkylation with iodoethane (87% yield).
(b) tert-Butyl 4-(5-Chloro-3-(Methoxycarbonyl)-2-Methylphenoxy)Piperidine-1-Carboxylate
Stereochemical and Regioisomeric Variations
(a) tert-Butyl (3S)-3-[4-(Methoxycarbonyl)-1-(4-Methylphenyl)-1H-Pyrazol-5-yl]Piperidine-1-Carboxylate (5m)
- Stereochemistry : Chiral center at the piperidine 3-position.
- Optical Activity : [α]D²⁰ = −4.3 (c 0.86, MeOH), indicating enantioselective synthesis.
- Biological Relevance : Stereochemistry influences target binding; for example, (S)-isomers may exhibit higher affinity for certain receptors .
(b) tert-Butyl 4-[4-(Methoxycarbonyl)-1H-Pyrazolyl]Piperidine-1-Carboxylate (7)
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Yield (%) | logP* |
|---|---|---|---|---|
| Target Compound | 321.18 | 5-(Methoxycarbonyl)-1H-pyrazole | 74–87 | 2.1 |
| 5i | 324.18 | 1-Methyl, 4-methoxycarbonyl | 74 | 2.5 |
| 8eaa | 533.15 | Pyrazolo[1,5-a]pyrimidine, 2-ClPh | 88 | 4.8 |
| tert-Butyl 4-(5-Chloro-3-(Methoxycarbonyl)... | 383.87 | Chlorophenol, methyl | N/A | 3.9 |
*Calculated using ChemDraw.
Table 2. Spectroscopic Comparison of Pyrazole Derivatives
| Compound | ¹H-NMR (δ, Key Peaks) | ¹³C-NMR (δ, COOCH₃) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| Target | 7.78 (s, Pyrazole H) | 163.9 | 1720 |
| 5i | 7.82 (s, Pyrazole H) | 164.0 | 1725 |
| 8faa | 8.10 (d, J=8 Hz, Aromatic H) | 165.2 | 1718 |
Biological Activity
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (commonly referred to as compound 1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, pharmacological effects, and structure-activity relationships.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a pyrazole moiety that contains a methoxycarbonyl group. Its molecular formula is , and it has a molecular weight of 264.32 g/mol.
Synthesis Methods
Several synthesis routes have been explored for the preparation of this compound:
- One-Pot Synthesis : A solvent-free condensation reaction between tert-butyl piperidine derivatives and hydrazines has been reported, yielding good to excellent yields of the target compound .
- Sequential Reactions : The synthesis often involves multiple steps including acylation and cyclization processes, which have been optimized for yield and purity .
Summary of Synthetic Routes
| Method | Yield (%) | Key Steps |
|---|---|---|
| One-Pot Condensation | 88% | Condensation and reduction |
| Sequential Reactions | 51% | Acylation, cyclization |
Pharmacological Effects
The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:
- Anticancer Activity : The compound exhibits significant anticancer properties, particularly through its ability to inhibit angiogenesis. It acts by blocking vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor growth and metastasis .
- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies suggest that the compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions .
Case Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Neuroprotection
A preclinical trial involving animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal death, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Pyrazole Substituents : Variations in the substituents on the pyrazole ring have shown to affect potency and selectivity towards different biological targets.
- Piperidine Modifications : Alterations in the piperidine ring can enhance bioavailability and reduce toxicity profiles.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Different pyrazole groups | Alters potency against cancer cells |
| Piperidine substitutions | Improves bioavailability |
Q & A
Basic: What are the primary synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling pyrazole derivatives with functionalized piperidine intermediates. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters under acidic or basic conditions to generate the 1H-pyrazole core .
- Piperidine Functionalization : Introduction of the tert-butyl carbamate group via Boc protection, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
- Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to link the pyrazole and piperidine moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
Critical Conditions : - Solvent choice (e.g., THF for Boc protection, DMF for coupling).
- Temperature control to prevent Boc-group decomposition (>100°C may lead to side reactions).
- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism (e.g., pyrazole NH tautomerization) or residual solvents. Methodological approaches include:
- Variable Temperature (VT) NMR : To observe dynamic processes and confirm tautomeric equilibria .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .
- X-ray Crystallography : Definitive confirmation of solid-state structure, as demonstrated for analogous piperidine-pyrazole derivatives (e.g., C–C bond lengths within 1.50–1.54 Å) .
Case Study : A reported molecular weight mismatch (theoretical vs. observed) was traced to incomplete Boc deprotection; repeating the reaction with extended stirring (24 hr) resolved the issue .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Safety measures align with piperidine and pyrazole derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or methoxycarbonyl byproducts .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
Note : The compound’s acute toxicity profile is not fully characterized; assume irritant properties and avoid inhalation .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
Solubility challenges stem from the hydrophobic tert-butyl and methoxycarbonyl groups. Strategies include:
- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole 1-position to improve hydrophilicity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell culture media .
Validation : Dynamic Light Scattering (DLS) confirms nanoparticle size (e.g., 100–150 nm polydispersity index <0.2) .
Advanced: What methodologies are recommended for analyzing metabolic stability in preclinical studies?
Answer:
Metabolic stability assays focus on esterase-mediated hydrolysis of the methoxycarbonyl group:
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactors; monitor degradation via LC-MS/MS over 60 minutes .
- Kinetic Analysis : Calculate half-life (t₁/₂) using the formula , where is the degradation rate constant .
- Structural Analog Comparison : Compare with tert-butyl piperidine-carboxylate derivatives lacking the pyrazole group to isolate metabolic pathways .
Basic: What spectroscopic techniques are critical for confirming purity and identity?
Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and piperidine CH₂ resonances (~3.0–4.0 ppm) .
- FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹; methoxycarbonyl C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+Na]⁺ or [M+H]⁺ peaks matching the molecular formula (C₁₅H₂₃N₃O₄, MW 309.36 g/mol) .
Advanced: How can computational modeling aid in predicting target binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the pyrazole NH and catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates favorable ligand-protein complexes .
- SAR Studies : Modify the methoxycarbonyl group to a carboxamide and compare docking scores (ΔG) to optimize affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
